
3-Brom-7-iodchinolin
Übersicht
Beschreibung
3-Bromo-7-iodoquinoline is a useful research compound. Its molecular formula is C9H5BrIN and its molecular weight is 333.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Medizinische Chemie
3-Brom-7-iodchinolin: ist ein wichtiges Gerüst in der Arzneimittelforschung aufgrund seiner strukturellen Bedeutung in der medizinischen Chemie . Es dient als Kernstruktur für die Synthese verschiedener biologisch aktiver Verbindungen. Seine Derivate werden auf ihre potenziellen therapeutischen Wirkungen untersucht, darunter antimalarielle, antibakterielle und anticancerogene Aktivitäten.
Organische Synthese
Diese Verbindung wird in der synthetischen organischen Chemie häufig zur Konstruktion komplexer Moleküle verwendet . Seine Reaktivität ermöglicht verschiedene Substitutionen und Transformationen, die die Synthese einer breiten Palette von Chinolinderivaten mit unterschiedlichen Eigenschaften und Anwendungen ermöglichen.
Agrochemische Forschung
Chinolinderivate, einschließlich This compound, finden Anwendungen in Agrochemikalien . Sie werden bei der Entwicklung neuer Pestizide und Herbizide eingesetzt und tragen so zur Landwirtschaft bei, indem sie Nutzpflanzen vor Schädlingen und Krankheiten schützen.
Materialwissenschaft
Im Bereich der Materialwissenschaften wird This compound zur Entwicklung organischer elektronischer Materialien eingesetzt . Seine elektronischen Eigenschaften machen es für den Einsatz in organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten geeignet.
Photokatalytische Anwendungen
Die Struktur der Verbindung ist förderlich für photokatalytische Reaktionen, die in der grünen Chemie für die Synthese umweltfreundlicher Produkte unerlässlich sind . Es kann verwendet werden, um Reaktionen unter Lichteinstrahlung zu katalysieren, wodurch der Bedarf an aggressiven Chemikalien reduziert wird.
Bio-organische und Bio-organometallische Chemie
This compound: ist auch in bio-organischen und bio-organometallischen Studien von Bedeutung . Es trägt zum Verständnis der Wechselwirkung zwischen organischen Molekülen und Metallen bei, was für die Entwicklung neuer Katalysatoren und biomedizinischer Anwendungen entscheidend ist.
Wirkmechanismus
Target of Action
3-Bromo-7-iodoquinoline is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives play a major role in medicinal chemistry, often serving as a scaffold for drug discovery . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Result of Action
As a quinoline derivative, it may share some of the biological and pharmaceutical activities observed for other compounds in this class . .
Eigenschaften
IUPAC Name |
3-bromo-7-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYRRYFIHUENHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B1382976.png)
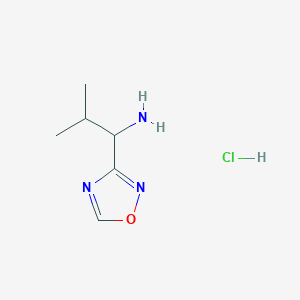
![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)
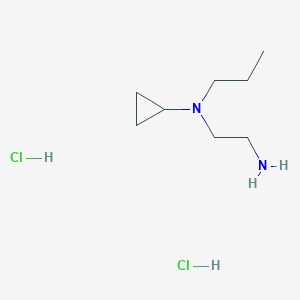
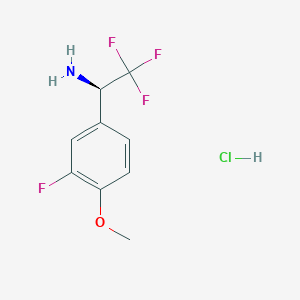

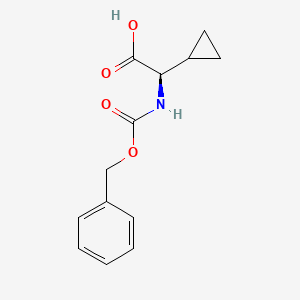
![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)


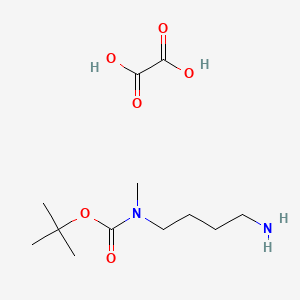
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
